trans-beta-Methylstyrene
Overview
Description
trans-beta-Methylstyrene: is an organic compound with the molecular formula C9H10 and a molecular weight of 118.1757 g/mol . It is also known by other names such as trans-Propenylbenzene and (E)-1-Propenyl benzene . This compound is a derivative of styrene, characterized by the presence of a methyl group attached to the beta position of the styrene molecule.
Mechanism of Action
Trans-beta-Methylstyrene, also known as beta-Methylstyrene, is a chemical compound with the molecular formula C9H10 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
This compound has been used in various chemical reactions. For instance, it has been used in the epoxidation reaction of an oxidant solution with a solution of dichloromethane, where nickel is used as a catalyst and benzyltributylammonium bromide as a phase-transfer agent . .
Biochemical Pathways
It has been used in the preparation of exo-chromans by the oxa analogue of the povarov reaction . This suggests that it may play a role in certain organic synthesis pathways.
Result of Action
It has been used in chemical reactions, suggesting it may have effects at the molecular level . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For this compound, it is known to exhibit potential exothermic hazards at higher temperatures . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of 1-Phenyl-2-propanol: One common method for synthesizing trans-beta-Methylstyrene involves the dehydration of 1-Phenyl-2-propanol using acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperature conditions.
Isomerization of alpha-Methylstyrene: Another method involves the isomerization of alpha-Methylstyrene using catalysts like palladium on carbon or nickel under hydrogenation conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 1-Phenyl-2-propanol. This process typically involves the use of high temperatures and metal oxide catalysts to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, nickel catalyst, benzyltributylammonium bromide as a phase-transfer agent.
Reduction: Hydrogen gas, palladium or nickel catalyst.
Substitution: Halogens, nitro compounds, acidic or basic conditions.
Major Products:
Epoxides: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions.
Substituted Aromatics: Formed from electrophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Epoxides: trans-beta-Methylstyrene is used in the synthesis of epoxides, which are important intermediates in organic synthesis.
Polymerization Studies: The compound is studied for its polymerization behavior and is used in the production of various polymers.
Biology and Medicine:
Drug Development: this compound derivatives are explored for their potential use in drug development due to their unique chemical properties.
Industry:
Comparison with Similar Compounds
alpha-Methylstyrene: Similar to trans-beta-Methylstyrene but with the methyl group attached to the alpha position.
Styrene: The parent compound without any methyl substitution.
cis-beta-Methylstyrene: The cis isomer of beta-Methylstyrene with different spatial arrangement.
Uniqueness: this compound is unique due to its specific spatial arrangement, which affects its reactivity and the types of reactions it can undergo. The trans configuration allows for different reaction pathways compared to its cis isomer and other related compounds .
Properties
IUPAC Name |
[(E)-prop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGIFZRVHSFLM-QHHAFSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | trans-beta-METHYLSTYRENE | |
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DSSTOX Substance ID |
DTXSID2060919, DTXSID101026543 | |
Record name | Propenylbenzene | |
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Record name | trans-beta-Methylstyrene | |
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Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
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Physical Description |
Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | beta-Methyl styrene | |
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Record name | trans-beta-METHYLSTYRENE | |
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Boiling Point |
175.5 °C, 175 °C | |
Record name | BETA-METHYL STYRENE | |
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Record name | trans-beta-METHYLSTYRENE | |
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Flash Point |
52 °C | |
Record name | trans-beta-METHYLSTYRENE | |
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Solubility |
Sol in acetone, benzene, ether, ethanol, Solubility in water, g/100ml at 25 °C: 0.014 (very poor) | |
Record name | BETA-METHYL STYRENE | |
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Record name | trans-beta-METHYLSTYRENE | |
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Density |
0.9019 @ 25 °C, Relative density (water = 1): 0.911 | |
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Record name | trans-beta-METHYLSTYRENE | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
Record name | trans-beta-METHYLSTYRENE | |
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Vapor Pressure |
0.97 [mmHg], Vapor pressure, kPa at 25 °C: 0.15 | |
Record name | beta-Methyl styrene | |
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CAS No. |
873-66-5, 637-50-3 | |
Record name | trans-β-Methylstyrene | |
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Record name | beta-Methyl styrene | |
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Record name | beta-Methylstyrene, trans- | |
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Record name | trans-1-Phenyl-1-propene | |
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Record name | .BETA.-METHYLSTYRENE, TRANS- | |
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Melting Point |
-27.3 °C, -29 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of β-methylstyrene?
A1: β-Methylstyrene has the molecular formula C9H10 and a molecular weight of 118.18 g/mol.
Q2: Are there any spectroscopic data available for β-methylstyrene?
A2: Yes, spectroscopic characterization of β-methylstyrene isomers, (E)-phenylvinylacetylene and (Z)-phenylvinylacetylene, has been studied using ultraviolet spectroscopy. [] The S0-S1 origin for (E)-phenylvinylacetylene is observed at 33,578 cm-1 while the (Z)-phenylvinylacetylene origin is at 33,838 cm-1. [] Additionally, various vibrational modes, including out-of-plane vibrations, have been assigned based on comparisons with styrene and calculations at the DFT B3LYP/6-311++G(d,p) level of theory. []
Q3: What is the role of β-methylstyrene in epoxidation reactions?
A3: β-Methylstyrene commonly serves as a substrate in epoxidation reactions. [, , , , , , , , , , , , , , ] Various catalysts, including iron and ruthenium complexes, have been explored for this transformation. [, , , , , ] The stereoselectivity of the epoxidation reaction, specifically the ratio of cis to trans epoxide products, is influenced by the catalyst used and the reaction conditions. [, , , ]
Q4: How does the structure of β-methylstyrene influence its reactivity in epoxidation reactions catalyzed by atomic oxygen on gold?
A4: Research indicates that the gas-phase acidity of allylic protons plays a crucial role in the epoxidation selectivity of β-methylstyrene isomers by atomic oxygen adsorbed on gold. [] While trans-β-methylstyrene and α-methylstyrene, with similar gas-phase acidities, undergo epoxidation, allylbenzene, having significantly higher acidity, shows no detectable epoxide formation. []
Q5: How do additives influence the epoxidation of cis-β-methylstyrene by Mn(III) salen complexes?
A5: Studies employing dual-mode electron paramagnetic resonance (EPR) have revealed that additives like N-methylmorpholine N-oxide (NMO) and 4-phenylpyridine-N-oxide (4-PPNO) can bind to the Mn(III) center of Mn(III) salen complexes prior to the epoxidation reaction. [] These additives are known to enhance epoxidation yields and enantioselection. [] The binding of the additives alters the axial zero-field splitting values and 55Mn hyperfine splitting, suggesting an axially elongated octahedral geometry around the Mn(III) center. []
Q6: What role does β-methylstyrene play in understanding the mechanism of soluble epoxide hydrolase (sEH)?
A6: β-Methylstyrene oxide, specifically the (1S,2S)-β-methylstyrene oxide enantiomer, has been utilized as a substrate in computational studies to understand the reaction mechanism of soluble epoxide hydrolase (sEH). [, ] Density functional theory (DFT) calculations, employing models based on the X-ray crystal structure of human sEH, have provided insights into the energetics and transition state structures involved in both the alkylation and hydrolytic half-reactions of sEH. []
Q7: How is β-methylstyrene used in the study of asymmetric epoxidation?
A7: β-Methylstyrene, along with other alkenes, is frequently employed as a substrate to evaluate the efficacy and enantioselectivity of various chiral catalysts in asymmetric epoxidation reactions. [, , , , , , ] These studies often involve analyzing the impact of catalyst structure, reaction conditions, and additives on the enantiomeric excess (ee) of the resulting epoxide products. [, , , ]
Q8: Have there been any computational studies on β-methylstyrene and its reactions?
A8: Yes, density functional theory (DFT) calculations have been instrumental in understanding the epoxidation mechanism of β-methylstyrene with various catalysts. [, , , , ] For example, DFT studies have shown that epoxidation with iron and ruthenium bispidine complexes likely follows a stepwise mechanism involving a radical intermediate. [] In the case of sEH, DFT calculations have provided insights into the complete reaction mechanism, including the alkylation and hydrolytic steps, using β-methylstyrene oxide as a model substrate. []
Q9: What insights have computational studies provided into the enantioselectivity of β-methylstyrene epoxidation?
A9: DFT calculations have been used to investigate the enantioselectivity of β-methylstyrene epoxidation, particularly in reactions catalyzed by the Shi fructose-derived ketone. [] The studies indicate that the asynchronicity of the transition state, referring to the differential formation of the C-O bonds during epoxidation, plays a significant role in determining the enantioselectivity. []
Q10: How does the substitution pattern on the aromatic ring of β-methylstyrene influence its reactivity?
A10: The presence and nature of substituents on the aromatic ring of β-methylstyrene can significantly impact its reactivity in various reactions. [, ] For instance, electron-donating groups generally enhance the nucleophilicity of the olefin, leading to increased reaction rates in epoxidation reactions catalyzed by methylrhenium trioxide. []
Q11: How does the stereochemistry of β-methylstyrene affect its reactivity?
A11: The stereochemistry of β-methylstyrene plays a crucial role in its reactivity and the stereochemical outcome of its reactions. [, , , , , , ] For instance, cis-β-methylstyrene and trans-β-methylstyrene yield their respective cis and trans epoxides when reacted with methylrhenium trioxide and hydrogen peroxide. [] Additionally, the stereoselectivity of epoxidation reactions can be influenced by the catalyst used and the reaction conditions. [, , , ]
Q12: What other applications does β-methylstyrene have beyond catalysis?
A12: β-Methylstyrene serves as a valuable building block in organic synthesis, especially in the preparation of chiral aromatics and heteroaromatics. [] It's also used as a monomer in polymerization reactions. [, , , , ] For example, it can be incorporated into copolymers with methyl methacrylate. []
Q13: How does β-methylstyrene contribute to understanding carbene rearrangements?
A13: β-Methylstyrene, particularly its formation from the thermal decomposition of substituted 1-phenyl-2-diazopropanes-1-d, has been instrumental in studying carbene rearrangements. [] Kinetic isotope effects and Hammett rho values derived from these studies support a "pull-push" mechanism for the 1,2-hydrogen rearrangement of carbenes. []
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